N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic molecule designed with intricate structural features, making it a subject of interest in various scientific disciplines. This compound combines a dihydroisoquinoline moiety with a but-2-ynyl linkage and a fluorophenyl methanesulfonamide group, potentially offering unique properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the formation of the dihydroisoquinoline core, followed by the attachment of the but-2-ynyl group. The final step involves sulfonamide formation with the fluorophenyl moiety.
- Formation of Dihydroisoquinoline Core::
Reactants: Isoquinoline, reducing agents (e.g., NaBH4)
Conditions: Solvent (e.g., ethanol), room temperature, under an inert atmosphere
- But-2-ynyl Linkage Formation::
Reactants: Propargyl bromide, base (e.g., K2CO3)
Conditions: Solvent (e.g., acetonitrile), reflux
- Sulfonamide Formation::
Reactants: Fluorophenyl methanesulfonyl chloride, base (e.g., triethylamine)
Conditions: Solvent (e.g., dichloromethane), room temperature
Industrial Production Methods: While industrial-scale production details are often proprietary, large-scale synthesis might involve optimized reaction conditions, higher purity reagents, and continuous flow processes to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions:
- Oxidation::
Reagents: KMnO4, NaIO4
Conditions: Aqueous or organic solvents, controlled temperatures
- Reduction::
Reagents: H2, Pd/C
Conditions: High pressure, room temperature
- Substitution::
Reagents: Halogenating agents (e.g., Br2, Cl2)
Conditions: Solvent (e.g., chloroform), ambient temperature
Oxidation can lead to carboxylic acid derivatives.
Reduction typically produces hydrogenated products.
Substitution reactions yield halogenated analogs.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is versatile in its applications:
- Chemistry::
Used as a building block in organic synthesis for complex molecules.
- Biology::
Potential probe in biological assays due to its unique structure.
- Medicine::
Explored for its pharmacological activities, including enzyme inhibition and receptor binding.
- Industry::
Possible precursor in the synthesis of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects involves molecular interactions with specific targets:
- Molecular Targets::
Proteins, enzymes, receptors involved in cellular pathways
- Pathways::
Inhibition of enzyme activity or receptor modulation, impacting cellular functions.
Comparison with Similar Compounds
Comparison with structurally similar compounds highlights its uniqueness:
- Similar Compounds::
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-chlorophenyl)methanesulfonamide
- Unique Features::
Specific placement of the fluorophenyl group
Distinct but-2-ynyl linkage contributing to unique reactivity and properties
Conclusion
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide stands out in the realm of synthetic compounds due to its intricate structure and versatile applications. Whether in scientific research, medicinal chemistry, or industrial processes, its unique properties continue to spur interest and investigation.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-20-9-7-17(8-10-20)16-26(24,25)22-12-3-4-13-23-14-11-18-5-1-2-6-19(18)15-23/h1-2,5-10,22H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFENBEICFWWLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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